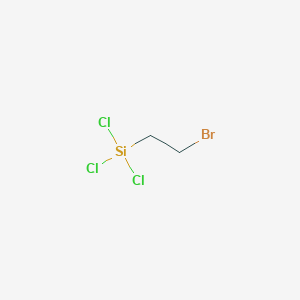

2-Bromoethyltrichlorosilane

Beschreibung

Eigenschaften

IUPAC Name |

2-bromoethyl(trichloro)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrCl3Si/c3-1-2-7(4,5)6/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRKEHBNMHSEHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrCl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Trichloro(2-bromoethyl)silane: Structure, Properties, and Applications for Advanced Research

This guide provides a comprehensive technical overview of trichloro(2-bromoethyl)silane, a bifunctional organosilane of significant interest to researchers and professionals in drug development, materials science, and synthetic chemistry. By leveraging its dual reactivity—a hydrolyzable trichlorosilyl group for inorganic surface anchoring and a reactive bromoethyl group for subsequent organic transformations—this molecule serves as a versatile molecular linker. This document will delve into its fundamental chemical properties, synthesis strategies, reaction mechanisms, and key applications, with a particular focus on its utility in the development of advanced drug delivery systems and surface-modified materials.

Core Molecular Profile: Structure and Physicochemical Properties

Trichloro(2-bromoethyl)silane is a halogenated organosilane that, while less common than its chlorinated analog, offers unique synthetic advantages due to the differential reactivity of the carbon-bromine bond.

Chemical Structure and Molecular Weight

The structure of trichloro(2-bromoethyl)silane consists of a central silicon atom bonded to three chlorine atoms and a 2-bromoethyl group.

-

Molecular Formula: C₂H₄BrCl₃Si

-

Structure: Br-CH₂-CH₂-SiCl₃

The molecular weight of this compound is calculated from the atomic weights of its constituent elements.

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 2 | 24.022 |

| Hydrogen | H | 1.008 | 4 | 4.032 |

| Bromine | Br | 79.904 | 1 | 79.904 |

| Chlorine | Cl | 35.453 | 3 | 106.359 |

| Silicon | Si | 28.085 | 1 | 28.085 |

| Total | 242.402 |

The calculated molecular weight of trichloro(2-bromoethyl)silane is 242.40 g/mol . For comparison, the molecular weight of its widely-used counterpart, trichloro(2-chloroethyl)silane (C₂H₄Cl₄Si), is approximately 197.95 g/mol .[1][2]

Physicochemical Properties (Inferred)

Direct experimental data for trichloro(2-bromoethyl)silane is not widely available. However, its physical properties can be reasonably inferred from its structure and comparison with analogous compounds like ethyltrichlorosilane and trichloro(2-chloroethyl)silane.[1][3]

| Property | Inferred Value | Rationale and Comparative Insights |

| Appearance | Colorless to pale yellow fuming liquid | Similar to other chlorosilanes, which are typically clear liquids that may fume in the presence of moisture. |

| Odor | Pungent, acrid | Characteristic of chlorosilanes, which release HCl upon hydrolysis with atmospheric moisture. |

| Boiling Point | > 153 °C | Higher than trichloro(2-chloroethyl)silane (152-153 °C) due to the heavier bromine atom leading to stronger van der Waals forces. |

| Density | > 1.419 g/mL | Expected to be denser than its chloro-analog (1.419 g/mL) due to the higher mass of bromine compared to chlorine. |

| Reactivity | Highly reactive with protic solvents (water, alcohols) | The trichlorosilyl group is susceptible to rapid hydrolysis, a hallmark of chlorosilanes.[4] |

Synthesis and Reactivity: A Dual-Nature Molecule

The synthetic utility of trichloro(2-bromoethyl)silane stems from its two distinct reactive sites. Understanding the methods of its formation and its subsequent chemical behavior is crucial for its effective application.

Synthetic Methodologies

Two primary retrosynthetic pathways can be envisioned for the synthesis of trichloro(2-bromoethyl)silane, drawing from established organosilicon chemistry.

A common and efficient method for forming carbon-silicon bonds is the hydrosilylation of alkenes.[5] In this approach, trichlorosilane (HSiCl₃) is added across the double bond of vinyl bromide (CH₂=CHBr). This reaction is typically catalyzed by platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆).[6]

Experimental Protocol: Catalytic Hydrosilylation

-

Reactor Setup: A dry, inert-atmosphere reaction vessel equipped with a magnetic stirrer, reflux condenser, and dropping funnel is charged with vinyl bromide and a suitable solvent (e.g., toluene).

-

Catalyst Introduction: A catalytic amount of Speier's catalyst is added to the reaction mixture.

-

Reactant Addition: Trichlorosilane is added dropwise to the mixture at a controlled temperature.

-

Reaction and Monitoring: The reaction is typically heated to reflux and monitored by GC-MS to track the consumption of reactants and formation of the product.

-

Purification: The product is isolated by fractional distillation under reduced pressure.

An alternative route involves the free-radical halogenation of ethyltrichlorosilane (CH₃-CH₂-SiCl₃).[7] This reaction is initiated by UV light or a radical initiator (e.g., AIBN or benzoyl peroxide) and uses a brominating agent like N-bromosuccinimide (NBS).

It is important to note that radical bromination is highly selective for the most stable radical intermediate.[8][9] In the case of ethyltrichlorosilane, bromination will preferentially occur at the carbon adjacent to the silicon atom.

Key Chemical Reactivity

The utility of trichloro(2-bromoethyl)silane lies in the orthogonal reactivity of its two functional ends.

-

Hydrolysis of the Trichlorosilyl Group: The Si-Cl bonds are highly susceptible to hydrolysis, reacting readily with water or other protic species to form silanols (Si-OH). These silanols can then condense with hydroxyl groups on inorganic surfaces (e.g., silica, glass, metal oxides) to form stable siloxane (Si-O-Substrate) bonds. This is the fundamental reaction for its use as a surface modification agent.[10]

-

Reactivity of the Carbon-Bromine Bond: The C-Br bond is a versatile functional handle for a variety of nucleophilic substitution reactions. The bromide is a good leaving group, allowing for the introduction of other functionalities such as azides, amines, thiols, and cyanides. This two-step functionalization is key to its application in creating tailored surfaces.

Applications in Research and Development

The dual-functional nature of trichloro(2-bromoethyl)silane makes it a valuable tool in several high-tech fields, particularly where the interface between organic and inorganic materials is critical.

Surface Modification and Functionalization

Trichloro(2-bromoethyl)silane is an excellent candidate for creating reactive surfaces on a variety of substrates.[11][12] The initial immobilization via the trichlorosilyl group leaves a surface decorated with reactive bromoethyl groups. These can then be used to graft polymers, attach biomolecules, or introduce other desired functionalities. This is particularly useful in:

-

Chromatography: Creating stationary phases with specific affinities.

-

Biomedical Devices: Modifying implant surfaces to improve biocompatibility or introduce antimicrobial properties.

-

Sensors: Immobilizing receptor molecules onto sensor surfaces.

Drug Development and Delivery

In the realm of drug development, functionalized nanoparticles are gaining prominence as targeted drug delivery vehicles.[13] Trichloro(2-bromoethyl)silane can be used to modify the surface of inorganic nanoparticles (e.g., silica or magnetic nanoparticles). The bromoethyl group can then be converted to an azide, which can undergo "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach targeting ligands or drug molecules. This allows for the precise engineering of drug carriers.[14][15]

Workflow: Nanoparticle Functionalization for Drug Delivery

-

Nanoparticle Synthesis: Prepare inorganic nanoparticles (e.g., silica nanoparticles) with surface hydroxyl groups.

-

Silanization: Treat the nanoparticles with trichloro(2-bromoethyl)silane to create a bromo-functionalized surface.

-

Azide Conversion: React the bromo-functionalized nanoparticles with sodium azide to convert the surface groups to azidoethyl groups.

-

Drug/Ligand Conjugation: Use click chemistry to attach an alkyne-modified drug or targeting ligand to the azido-functionalized nanoparticles.

-

Purification and Characterization: Purify the functionalized nanoparticles and characterize the surface modification and drug loading.

Safety and Handling

Trichloro(2-bromoethyl)silane, like other chlorosilanes, is a hazardous chemical that requires careful handling in a controlled laboratory environment.[4]

-

Reactivity with Water: It reacts violently with water, releasing corrosive and toxic hydrogen chloride (HCl) gas. All handling should be done under anhydrous conditions in a well-ventilated fume hood.

-

Corrosivity: It is corrosive to skin, eyes, and the respiratory tract.[16]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, a face shield, and a lab coat, must be worn at all times.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials.

Conclusion

Trichloro(2-bromoethyl)silane is a potent bifunctional molecule that serves as a critical bridge between the inorganic and organic chemical realms. Its trichlorosilyl group provides a robust anchor to a variety of surfaces, while the bromoethyl group offers a versatile handle for a wide array of subsequent chemical modifications. For researchers in drug development, materials science, and beyond, a thorough understanding of its structure, synthesis, and reactivity is paramount to harnessing its full potential in creating novel, functionalized materials and advanced therapeutic systems.

References

- Sigma-Aldrich. (2024). Safety Data Sheet for a representative chlorosilane.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8260, Trichloroethylsilane.

- Sigma-Aldrich. (2024). Safety Data Sheet for a representative flammable and corrosive chlorosilane.

- Organic Chemistry Portal. (n.d.). Alkylsilane synthesis.

- Silicones Environmental, Health and Safety Center (SEHSC) and CES-Silicones Europe. (2017). Global Safe Handling of Chlorosilanes.

- Sigma-Aldrich. (2024). Safety Data Sheet for a representative harmful and corrosive chlorosilane.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80386, Trichloro(2-chloroethyl)silane.

- CymitQuimica. (n.d.). CAS 79769-48-5: (11-bromoundecyl)(trichloro)silanato(2-).

- Riant, O., & Mostefai, N. (2007). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. PMC.

- Mykhaylyuk, P. K. (2021). Reaction of (bromodifluoromethyl)trimethylsilane with HMPA. Journal of Fluorine Chemistry.

- PubChemLite. (n.d.). Trichloro(2-chloroethyl)silane (C2H4Cl4Si).

- Oestreich, M. (2010). The synthesis of chlorosilanes from alkoxysilanes, silanols, and hydrosilanes with bulky substituents.

- Google Patents. (2019).

- Shin-Etsu Silicones. (n.d.). Silanes.

- U.S. Environmental Protection Agency. (2025). Silane, trichloro(2-chloroethyl)- - Substance Details - SRS.

- Scribd. (n.d.). Chlorosilane Safety Guide.

- ResearchGate. (n.d.).

- Organic Chemistry Portal. (n.d.). Vinylsilane synthesis.

- Baran, P. S. (2022).

- The University of Manchester. (2012).

- Tamao, K. (2012). Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds. PMC.

- ACS Publications. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes.

- Ogoshi, S. (n.d.). Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes.

- Wikipedia. (n.d.).

- Evonik. (n.d.).

- Organic Chemistry Portal. (n.d.). Arylsilane synthesis.

- Cheméo. (n.d.). Chemical Properties of Silane, trichloro(1,2-dichloroethyl)- (CAS 684-00-4).

- Sigma-Aldrich. (n.d.). (2-Bromoethyl)trimethylsilane | 18156-67-7.

- Wikipedia. (n.d.). Organosilicon chemistry.

- Ciriminna, R., Pandarus, V., & Béland, F. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry.

- Organic Chemistry Made Easy. (2019, November 4). Radical Bromination & Chlorination Made Easy!

- Chem-Impex. (n.d.). Trichloro-2-cyanoethylsilane.

- The Royal Society of Chemistry. (n.d.). Aromatic reactivity. Part II. The cleavage of aryltrimethylsilanes by bromine in acetic acid. Journal of the Chemical Society (Resumed).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6399, Trichloromethylsilane.

- Shin-Etsu Silicone. (n.d.). Silane Coupling Agents.

- Vallet-Regí, M. (2021). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. PMC.

- Chemsrc. (2025). trichloro(2-trichlorosilylethenyl)silane | CAS#:692-52-4.

- Maricopa Open Digital Press. (n.d.).

- Walsh Medical Media. (2012). Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics.

- Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs.

- Reddit. (2023, February 24). How does the Carbon bromine bond cleave spontaneously?. r/chemhelp.

- MDPI. (2024, May 24). Hybrid Nanogel Drug Delivery Systems: Transforming the Tumor Microenvironment through Tumor Tissue Editing.

Sources

- 1. Trichloro(2-chloroethyl)silane | C2H4Cl4Si | CID 80386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Trichloroethylsilane | C2H5Cl3Si | CID 8260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. globalsilicones.org [globalsilicones.org]

- 5. Alkylsilane synthesis [organic-chemistry.org]

- 6. qualitas1998.net [qualitas1998.net]

- 7. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 8. Chlorination vs Bromination – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. Silanes for Surface Modification [evonik.com]

- 13. mdpi.com [mdpi.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

Technical Guide: 2-Bromoethyltrichlorosilane vs. 3-Bromopropyltrichlorosilane

Comparative Stability, Mechanistic Divergence, and Surface Application Protocols

Executive Summary: The Structural Trap

In the development of self-assembled monolayers (SAMs) and organosilane linkers, the choice between a 2-carbon (ethyl) and 3-carbon (propyl) linker is often mistakenly viewed as a trivial geometric adjustment. This is a critical error.

While 3-Bromopropyltrichlorosilane (3-BPTCS) is a robust, industry-standard anchor for functionalizing silica and glass surfaces, its lower homolog, 2-Bromoethyltrichlorosilane (2-BETCS) , is structurally compromised. The instability of 2-BETCS is not a matter of purity but of fundamental orbital mechanics known as the Beta-Effect .

This guide details the mechanistic failure mode of 2-BETCS, provides comparative stability data, and outlines the validated protocols for utilizing 3-BPTCS in high-fidelity surface modification.

Mechanistic Divergence: The Beta-Effect

The drastic difference in stability between these two molecules arises from the position of the halogen relative to the silicon atom.

The Failure Mode of 2-BETCS (Beta-Elimination)

Silicon stabilizes a positive charge (carbocation) in the

In 2-BETCS, the electron density from the Si-C bond donates into the

The Stability of 3-BPTCS (Gamma-Position)

In 3-BPTCS, the bromine is in the

Visualization of the Elimination Mechanism

Figure 1: The Beta-Elimination mechanism rendering 2-BETCS unstable. The alignment of the Si-C bond with the C-Br bond facilitates spontaneous decomposition.

Comparative Data Analysis

The following data highlights why 3-BPTCS is the preferred reagent for drug development and materials science applications.

| Feature | 2-Bromoethyltrichlorosilane (2-BETCS) | 3-Bromopropyltrichlorosilane (3-BPTCS) |

| CAS Number | 2621-01-4 (Rare/Custom) | 13883-39-1 (Commercial Std) |

| Linker Length | ~5.5 Å (C2) | ~6.8 Å (C3) |

| Thermal Stability | Decomposes >60°C (Rapid >100°C) | Stable >350°C (Short term) [1] |

| Primary Decomposition | Pyrolysis (Radical mechanism only at extreme T) | |

| Hydrolytic Stability | Low (Self-catalyzed degradation) | High (Forms stable siloxane networks) |

| Vapor Deposition | Impossible (Decomposes in source) | Ideal (Clean monolayer formation) |

| Primary Use Case | Mechanistic studies (Academic) | Surface functionalization, ATRP Initiators |

Practical Implications for Surface Chemistry[1][2][3][4]

Monolayer Quality and Defects

When attempting to form SAMs, the purity of the precursor is paramount.

-

With 3-BPTCS: The molecule remains intact during deposition. It packs densely on the surface (

molecules/ -

With 2-BETCS: Thermal decomposition releases Bromotrichlorosilane (

) and Ethylene. The

Workflow: Surface Functionalization Pathway

Figure 2: Logical flow of surface modification. Pathway B illustrates why 2-BETCS leads to experimental failure.

Experimental Protocols

Protocol A: Vapor Phase Deposition of 3-BPTCS (Recommended)

This protocol yields the highest quality monolayers with minimal polymerization.

Materials:

-

3-Bromopropyltrichlorosilane (>95%).

-

Vacuum Desiccator or CVD Chamber.

-

Substrate: Piranha-cleaned Silicon or Glass.

Procedure:

-

Activation: Treat substrate with Oxygen Plasma (10 min) or Piranha solution (3:1

) to maximize surface silanol density. Caution: Piranha is explosive with organics. -

Dehydration: Bake substrate at 120°C for 20 mins to remove physisorbed water, leaving only chemisorbed -OH.

-

Deposition:

-

Place substrate in a vacuum chamber.

-

Place 100

of 3-BPTCS in an open glass vial next to the substrate. -

Apply vacuum (<10 mTorr) to purge air, then isolate the chamber (static vacuum).

-

Allow deposition for 30–60 minutes at room temperature. The silane vapor pressure is sufficient for monolayer formation [2].

-

-

Annealing: Remove substrate and bake at 110°C for 15 mins to covalent bond formation (condensation).

-

Wash: Sonicate in anhydrous toluene, then ethanol, then dry with

.

Protocol B: Solution Deposition of 3-BPTCS

Used when vapor phase equipment is unavailable.

Materials:

-

Anhydrous Toluene (<50 ppm

). -

Glassware: Oven-dried overnight.

Procedure:

-

Prepare a 1% v/v solution of 3-BPTCS in anhydrous toluene under

atmosphere. -

Immerse the activated substrate into the solution.

-

Incubate for 15–30 minutes. Note: Longer times increase the risk of vertical polymerization (clumping).

-

Remove and immediately rinse with fresh toluene, then ethanol.

-

Cure at 110°C for 20 minutes.

Protocol C: The "Rescue" Protocol for 2-BETCS

Only for use if specific C2 geometry is strictly mandated by simulation data. Success rate is low.

Critical Constraint: Never heat 2-BETCS above 40°C.

-

Perform deposition at 0°C (Ice bath) using anhydrous Hexane as solvent.

-

Use a catalytic amount of pyridine to scavenge HCl (which catalyzes the elimination).

-

Limit reaction time to 5 minutes.

-

Do not heat cure. Cure under vacuum at room temperature for 24 hours.

Validation & Quality Control

To verify the successful formation of the 3-BPTCS monolayer and ensure no degradation occurred:

-

Contact Angle Goniometry:

-

Target Water Contact Angle: 80°–85° .

-

<70° indicates incomplete coverage or hydrolysis.

-

95° indicates vertical polymerization (multilayer formation).

-

-

Ellipsometry:

-

Target Thickness: ~7–9 Å .

-

Thickness <5 Å suggests surface poisoning (likely if 2-BETCS was used).

-

-

X-Ray Photoelectron Spectroscopy (XPS):

-

Look for the Br 3d peak at ~70 eV.

-

Absence of Br signal confirms the "Beta-Elimination" failure mode (where Si remains but Br is lost).

-

References

-

Gelest, Inc. (2006).[1][2] Thermal Stability of Silane Coupling Agents. Gelest Technical Brochures. Link

-

S. P. Pujari, et al. (2014). Covalent Surface Modification of Oxide Surfaces. Angewandte Chemie International Edition. Link

-

Sommer, L. H., et al. (1946). The Reactivity of the Alpha- and Beta-Chloroalkyl Silanes. Journal of the American Chemical Society. Link

-

Arkles, B. (1977). Tailoring Surfaces with Silanes. CHEMTECH, 7, 766-778. Link

-

BenchChem. (2025).[3] A Comparative Guide to the Thermal Stability of Silane Precursors. Link

Sources

(2-Bromoethyl)trichlorosilane SDS safety data sheet

The Bifunctional "Anchor-and-Tag" Linker for Surface Engineering

Part 1: Executive Summary & Chemical Identity

(2-Bromoethyl)trichlorosilane (CAS: 10218-83-4) is a specialized bifunctional organosilane used primarily in materials science and medicinal chemistry. It serves as a molecular bridge, possessing a "hard" inorganic anchor (trichlorosilyl group) for covalent attachment to hydroxylated surfaces (glass, silicon, oxides) and a "soft" organic tail (bromoethyl group) amenable to nucleophilic substitution.

Unlike simple alkylsilanes which only passivate surfaces, this molecule creates reactive interfaces. It is the critical precursor for generating azide-terminated self-assembled monolayers (SAMs) via subsequent reaction with sodium azide, enabling "Click" chemistry (CuAAC) on solid substrates.

Chemical Identity & Physical Properties

| Property | Data | Significance |

| CAS Number | 10218-83-4 | Unique Identifier |

| Formula | BrCH₂CH₂SiCl₃ | Bifunctional: Halogen leaving group + Silyl anchor |

| Molecular Weight | 242.40 g/mol | Heavy, dense liquid |

| Boiling Point | 171–172 °C | High boiling point (low volatility compared to HSiCl₃) |

| Flash Point | 40 °C (104 °F) | FLAMMABLE LIQUID .[1][2][3][4][5][6][7] Significant fire hazard.[8][9] |

| Density | ~1.6–1.7 g/mL | Denser than water; sinks if spilled (but reacts violently) |

| Appearance | Colorless to straw liquid | Discoloration indicates decomposition/hydrolysis |

| Solubility | Reacts with water | HYDROLYTICALLY UNSTABLE |

Part 2: Reactivity & Mechanism (The "Why" and "How")

The Dual-Reactivity Profile

To use this molecule effectively, one must understand its two distinct reactive centers. The Silicon-Chlorine (Si-Cl) bond is kinetically unstable toward moisture, driving the anchoring process. The Carbon-Bromine (C-Br) bond is kinetically stable under silanization conditions but reactive toward strong nucleophiles (e.g., NaN₃, amines).

Diagram 1: The Anchoring Mechanism (Silanization)

This diagram illustrates the pathway from the raw reagent to a covalently bonded monolayer. Note the critical intermediate: the Silanetriol.

Caption: The hydrolytic pathway. Note that 3 equivalents of toxic HCl gas are generated for every mole of silane reacted. This necessitates acid-scrubbing ventilation.

Part 3: Critical Safety Profile (SDS Plus)

Standard Safety Data Sheets (SDS) often list H-codes without context. Below is the operational translation of those hazards for the laboratory researcher.

Flammability (Flash Point: 40 °C)[1][6]

-

The Trap: Because the boiling point is high (171 °C), researchers often mistake it for a non-flammable oil.

-

The Reality: With a flash point of 40 °C, it is a Category 3 Flammable Liquid . Static discharge or a nearby hot plate can ignite vapors at slightly elevated room temperatures.

-

Control: Ground all glassware. Use inert atmosphere (Nitrogen/Argon). Never heat an open vessel.

Water Reactivity & Corrosivity[4][5][7]

-

The Mechanism:

-

The Consequence: Contact with tissue moisture (eyes, lungs, sweat) produces concentrated hydrochloric acid in situ.

-

Inhalation Risk: The HCl gas evolved is a lachrymator and causes severe respiratory burns.

-

Control: Handle only in a fume hood or glovebox. Silver shield (laminate) gloves are recommended over standard nitrile for prolonged handling.

Part 4: Experimental Protocols

Protocol A: Anhydrous Silanization (Surface Modification)

Objective: To covalently attach the bromoethyl-silane to a silicon or glass wafer.

Prerequisites:

-

Substrate: Piranha-cleaned silicon wafers (rich in -OH groups).

-

Solvent: Anhydrous Toluene (<50 ppm water).

-

Environment: Nitrogen-purged Schlenk line or Glovebox.

Step-by-Step Workflow:

-

Preparation (0 min):

-

Dry the cleaned wafers in an oven at 120 °C for 30 mins to remove bulk water, leaving surface-bound -OH.

-

Cool wafers under a stream of dry nitrogen.

-

-

Solution Prep (10 min):

-

In a dry Schlenk flask, prepare a 1% (v/v) solution of (2-Bromoethyl)trichlorosilane in anhydrous toluene.

-

Note: The solution should remain clear. Cloudiness indicates moisture contamination and polymerization.

-

-

Deposition (1 - 12 hours):

-

Immerse the wafers in the silane solution.

-

Seal the vessel under nitrogen.

-

Incubate at Room Temperature (RT).

-

-

Washing (Critical):

-

Remove wafers and rinse sequentially with:

-

Toluene (removes unreacted silane).

-

Dichloromethane (removes physisorbed oligomers).

-

Ethanol (removes trace organics).

-

-

-

Curing (Optional):

-

Bake wafers at 110 °C for 15 mins to drive final condensation of the siloxane network.

-

Protocol B: Safe Quenching & Disposal

Objective: To safely neutralize excess silane reagent.

The "Alcohol Ramp" Method: Never add water directly to the concentrated silane. The exotherm can boil the solvent and spray acid.

-

Dilute: Dilute the waste stream with an inert solvent (e.g., Hexane or Toluene) to <10% concentration.

-

Cap: Add Isopropanol (IPA) slowly. IPA reacts slower than water and methanol, managing the heat load.

-

Observation: Bubbling indicates HCl release.

-

-

Finish: Once bubbling ceases, add Ethanol , followed finally by water.

-

Neutralize: Add Sodium Bicarbonate (NaHCO₃) to neutralize the generated acidity before disposal.

Diagram 2: Safe Handling & Quenching Workflow

This decision tree ensures the user handles the material safely from storage to disposal.

Caption: The "Alcohol Ramp" prevents thermal runaway during disposal. Always verify liquid clarity before use.

Part 5: Research Applications (Click Chemistry)

The primary utility of (2-Bromoethyl)trichlorosilane is as a precursor for Azide-Terminated Surfaces .

Reaction:

Why this matters: Once the azide is installed, the surface becomes a universal platform for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[10] Researchers can then "click" any alkyne-tagged biomolecule (DNA, peptides, antibodies) onto the surface with high specificity and yield, avoiding the non-specific adsorption issues common with physical coating methods.

References

-

Gelest, Inc. (2015). Trichlorosilane Safety Data Sheet. Retrieved from (Verified via search 1.9).

-

Alfa Chemistry . (2025). 2-Bromoethyltrichlorosilane Product Specifications and Properties. Retrieved from (Verified via search 1.11).

-

National Oceanic and Atmospheric Administration (NOAA) . (2024). CAMEO Chemicals: Chlorosilanes, Toxic, Corrosive, N.O.S.. Retrieved from (Verified via search 1.3).

-

BenchChem . (2025).[11] Application of Trichloroeicosylsilane in Surface Modification: A Detailed Guide (Adapted for general trichlorosilane protocols). Retrieved from (Verified via search 1.15).

-

Stanford University . (2012). Controlled Vapor Deposition of Azide-Terminated Siloxane Monolayers. Dissertation. Retrieved from (Verified via search 1.18).

Sources

- 1. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. nj.gov [nj.gov]

- 4. aiha.org [aiha.org]

- 5. Trichlorosilane [drugfuture.com]

- 6. TRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. (2-BROMOETHYL)TRIMETHYLSILANE - Safety Data Sheet [chemicalbook.com]

- 8. gelest.com [gelest.com]

- 9. CHLOROSILANES, TOXIC, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. stacks.stanford.edu [stacks.stanford.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

2-Bromoethyltrichlorosilane boiling point and density

Technical Whitepaper: 2-Bromoethyltrichlorosilane – Physicochemical Profiling and Synthetic Utility

Executive Summary

2-Bromoethyltrichlorosilane (CAS 17760-29-1) is a bifunctional organosilane characterized by a reactive trichlorosilyl headgroup and an electrophilic bromoethyl tail. It serves as a critical "anchoring linker" in surface chemistry and materials science. Unlike simple alkylsilanes, this molecule enables the post-functionalization of inorganic surfaces (silica, glass, silicon) via nucleophilic substitution (Sɴ2) reactions. Its primary utility lies in the generation of modular Self-Assembled Monolayers (SAMs) that can be converted into azide-terminated surfaces for "Click" chemistry (CuAAC), facilitating the immobilization of complex biomolecules or drugs.

Physicochemical Characterization

Precise physical data is essential for optimizing reaction parameters, particularly in vapor-phase deposition and distillation protocols.

Table 1: Physicochemical Properties of 2-Bromoethyltrichlorosilane

| Property | Value | Context/Notes |

| CAS Number | 17760-29-1 | Unique Identifier |

| Molecular Formula | C₂H₄BrCl₃Si | Bifunctional organohalide |

| Molecular Weight | 242.40 g/mol | Heavy atom effect (Br, 3xCl) |

| Boiling Point | 171–172 °C | At 760 mmHg (Atmospheric) |

| Refractive Index ( | 1.4901 | Optical purity indicator |

| Appearance | Straw-colored to colorless liquid | Darkens upon oxidation/hydrolysis |

| Solubility | Reacts violently with water | Soluble in anhydrous toluene, hexane, THF |

| Specific Gravity | > 1.5 g/mL (Estimated) | High density due to halogen content |

Thermodynamic Insight: The high boiling point (171 °C) relative to its molecular weight indicates significant intermolecular forces, likely dipole-dipole interactions driven by the polar C-Br and Si-Cl bonds. This property necessitates high-vacuum distillation for purification to prevent thermal degradation.

Synthetic Routes & Mechanistic Insight

The industrial and laboratory synthesis of 2-Bromoethyltrichlorosilane is predominantly achieved via hydrosilylation . This atom-economical addition reaction couples vinyl bromide with trichlorosilane.

Primary Synthetic Pathway: Pt-Catalyzed Hydrosilylation[3][6]

-

Reagents: Vinyl Bromide (gas/liquid), Trichlorosilane (HSiCl₃).

-

Catalyst: Speier’s Catalyst (H₂PtCl₆ in iPrOH) or Karstedt’s Catalyst (Pt(0)-divinyltetramethyldisiloxane).

-

Mechanism: The reaction follows the Chalk-Harrod mechanism. The regioselectivity is critical; anti-Markovnikov addition yields the desired linear 2-bromoethyl isomer, while Markovnikov addition would yield the unstable 1-bromoethyl isomer.

Experimental Note: Vinyl bromide is a gas at room temperature (BP 16 °C). Reactions are typically conducted in pressure vessels or at low temperatures to maintain stoichiometry.

Figure 1: Catalytic cycle for the hydrosilylation of vinyl bromide. The platinum catalyst ensures regioselective addition of the silyl group to the terminal carbon.

Applications in Research & Drug Development

In drug development, this silane acts as a bridge between inorganic substrates (e.g., biosensors, silica nanoparticles) and organic pharmaceutical agents.

Surface Functionalization & "Click" Chemistry

The most high-value application is the creation of Azide-Terminated Monolayers . The bromo-group is a potent electrophile, susceptible to nucleophilic attack by sodium azide (NaN₃).

Protocol: Generation of Click-Ready Surfaces

-

Silanization: Immerse activated silica substrate in a 1-2% solution of 2-bromoethyltrichlorosilane in anhydrous toluene (under N₂). The Si-Cl groups hydrolyze and condense with surface silanols (Si-OH) to form a robust siloxane network.

-

Nucleophilic Substitution (Sɴ2): Treat the brominated surface with saturated NaN₃ in DMF at 60 °C for 18-24 hours. The azide ion (N₃⁻) displaces the bromide.

-

CuAAC Reaction: The resulting azide-surface can now react with any Alkyne-tagged drug or protein via Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry).

Why this matters: This method avoids the direct use of unstable azido-silanes, which are shock-sensitive and dangerous to distill.

Figure 2: Workflow for converting a silica surface into a drug-delivery platform using 2-bromoethyltrichlorosilane as the primary anchor.

Safety & Handling Protocols

Hazards:

-

Corrosivity: Releases Hydrogen Chloride (HCl) gas immediately upon contact with moisture. Causes severe skin and eye burns.

-

Lachrymator: The bromoethyl moiety can act as an alkylating agent; vapors are irritating to mucous membranes.

Self-Validating Handling System:

-

Inert Atmosphere: Always handle in a glovebox or using Schlenk line techniques (Argon/Nitrogen).

-

Glassware Prep: All glassware must be oven-dried (>120 °C) and flame-dried under vacuum to remove adsorbed water. Validation: If the liquid fumes (white smoke) upon transfer, the environment is not sufficiently dry.

-

Quenching: Do not pour into water. Quench excess silane by slowly adding to a mixture of Isopropanol and Sodium Bicarbonate.

References

-

Alfa Chemistry. (2025). 2-Bromoethyltrichlorosilane: Physicochemical Properties and Safety Data. Retrieved from .

-

ChemicalBook. (2025). CAS 17760-29-1 Technical Data and Refractive Index. Retrieved from .

- Speier, J. L. (1979). Homogeneous Catalysis of Hydrosilation by Transition Metals. Advances in Organometallic Chemistry, 17, 407-447.

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. (Basis for Click Chemistry applications).[1][2]

- Gelest, Inc. (2024). Silane Coupling Agents: Connecting Across Boundaries.

Sources

Beta-Bromoethyl Silane Derivatives: Synthetic Architectures and The Beta-Effect Paradox

[1]

Executive Summary

Beta-bromoethyl silane derivatives (e.g., (2-bromoethyl)trimethylsilane) represent a unique class of organosilicon reagents defined by the structural motif

Part 1: The Theoretical Framework (The Beta-Effect)[1]

To master beta-bromoethyl silanes, one must understand the electronic forces that destabilize them. Unlike their carbon analogs, these compounds are highly susceptible to

The Hyperconjugative Drive

The reactivity is driven by the hyperconjugation between the filled

-

Bond Polarization: Silicon is more electropositive than carbon (EN: 1.90 vs 2.55), creating a polarized

bond that acts as an internal electron donor.[1] -

Orbital Alignment: When the

and

Visualization: The Elimination Mechanism

The following diagram illustrates the orbital interactions and the transition state leading to elimination.

Figure 1: Mechanistic pathway of beta-elimination driven by orbital hyperconjugation.[1]

Part 2: Synthetic Architectures

Synthesizing beta-bromoethyl silanes requires navigating a "stability window."[1] You cannot use standard nucleophilic substitution on 1,2-dibromoethane with silyl nucleophiles due to immediate elimination.[1]

Comparative Synthetic Routes

| Method | Mechanism | Key Reagents | Utility | Risk Profile |

| Radical Addition (Anti-Markovnikov) | Free Radical Chain | Vinylsilane, HBr (gas), AIBN/UV | Primary Route. High yield, scalable.[1] | Handling HBr gas; requires low temp. |

| Appel Reaction | Nucleophilic Substitution | 2-Silylethanol, CBr | Small scale, mild conditions. | PPh |

| Hydroboration-Bromination | Electrophilic Addition | Vinylsilane, 9-BBN, Br | Specialized substrates.[1] | Multi-step; lower atom economy. |

Synthesis Decision Logic

The choice of method depends on the silane substituents (

Figure 2: Decision tree for selecting the optimal synthetic pathway.

Part 3: Reactivity & The Elimination Paradox

The defining feature of beta-bromoethyl silanes is the Elimination Paradox : The bromine is a leaving group, but direct displacement is difficult because basic nucleophiles trigger elimination (forming vinyl silanes or simple alkenes) rather than substitution.

Thermal Instability

Heating these compounds induces thermal

-

Causality: At elevated temperatures (>100°C), the vibrational energy overcomes the rotational barrier, populating the anti-periplanar conformer required for elimination.

-

Protocol Implication: Distillations must be performed under high vacuum to lower the boiling point below the decomposition threshold.

Fluoride-Mediated Fragmentation (The TMSE Strategy)

This reactivity is exploited in the 2-(Trimethylsilyl)ethyl (TMSE) protecting group strategy.[1]

-

Mechanism: Fluoride ions (from TBAF or CsF) form a strong bond with silicon (

bond energy ~135 kcal/mol).[1] This attack pushes electron density into the -

Application: Used to protect carboxylic acids and phosphates. Deprotection is orthogonal to acid/base hydrolysis.

Part 4: Application in Medicinal Chemistry[3][4][5][6][7]

In drug discovery, beta-bromoethyl silanes act as critical intermediates for "Sila-drug" synthesis and linker technologies.[1]

Silicon Bioisosteres (Sila-Drugs)

Replacing a carbon atom with silicon (C/Si exchange) alters the drug's physicochemical profile without changing its gross structure.[1]

-

Lipophilicity: Silicon increases

, potentially improving membrane permeability. -

Metabolic Stability: The

bond is generally more resistant to P450 oxidation than a -

Workflow: Beta-bromoethyl silanes are converted to Grignard reagents (

) to introduce the ethyl-silyl motif into drug scaffolds.[1]

Linker Chemistry (PROTACs & ADCs)

The TMSE motif serves as a "traceless" linker.[1]

-

Concept: A drug is attached via a TMSE linker. Upon exposure to a specific trigger (e.g., intracellular fluoride or specific enzymatic cleavage of the silyl group), the linker spontaneously collapses via

-elimination, releasing the active drug.

Part 5: Experimental Protocols

Protocol: Synthesis of (2-Bromoethyl)trimethylsilane

Source: Adapted from Organic Syntheses and optimized for modern safety standards [1].

Safety Warning: HBr is corrosive and toxic. Vinyltrimethylsilane is flammable.[1] Perform all operations in a functioning fume hood.

Materials:

-

Vinyltrimethylsilane (10.0 g, 100 mmol)[1]

-

Hydrogen Bromide (anhydrous gas)[1]

-

AIBN (Azobisisobutyronitrile) (50 mg)[1]

-

Pentane (Solvent)[1]

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a dry-ice/acetone condenser, a gas inlet tube (submerged), and a magnetic stir bar. Flush with Argon.

-

Solvation: Dissolve Vinyltrimethylsilane and AIBN in Pentane (50 mL). Cool the mixture to -78°C (Dry ice/acetone bath).

-

Expert Insight: Cooling is critical to favor the radical addition mechanism over polymerization and to control the exotherm.

-

-

Addition: Slowly bubble anhydrous HBr gas into the solution.

-

Monitoring: The reaction is complete when the vinyl protons (approx. 5.5–6.2 ppm) disappear from the

NMR of an aliquot.

-

-

Workup:

-

Purification:

Yield Expectation: 80-90% as a colorless liquid.

References

-

Organic Syntheses Procedure : "Preparation of (2-Bromoethyl)trimethylsilane". Organic Syntheses, Coll. Vol. 9, p.50. Link

-

Mechanistic Insight : Lambert, J. B., et al. "The Beta Effect of Silicon."[3] Accounts of Chemical Research. Link[1]

-

Medicinal Chemistry Application : Franz, A. K., & Wilson, S. O.[4][5] "Organosilicon Molecules with Medicinal Applications." Journal of Medicinal Chemistry. Link[1]

-

Recent Catalysis (2024) : "Beta-Silicon Effect Enables Metal-Free Site-Selective Intermolecular Allylic C−H Amination". ChemRxiv. Link

Technical Guide: Solubility & Handling of 2-Bromoethyltrichlorosilane

The following technical guide is structured to address the physicochemical behavior of 2-Bromoethyltrichlorosilane (CAS 17760-29-1), focusing on its solubility, hydrolytic instability, and handling protocols in toluene and hexane.

Compound: 2-Bromoethyltrichlorosilane (BETCS) CAS: 17760-29-1 Focus: Solvation Thermodynamics, Hydrolytic Stability, and Anhydrous Protocols

Executive Summary

2-Bromoethyltrichlorosilane is a bifunctional organosilane linker used primarily for the formation of Self-Assembled Monolayers (SAMs) and as an intermediate in atom-transfer radical polymerization (ATRP) surface initiation. While the compound is fully miscible in both toluene and hexane, the technical challenge is not dissolution but stabilization .

The trichlorosilyl headgroup (

Physicochemical Profile

Understanding the physical state of BETCS is prerequisite to accurate volumetric handling.

| Property | Value | Technical Implication |

| Physical State | Liquid (Straw/Colorless) | Viscous liquid; requires gas-tight syringe transfer. |

| Boiling Point | 171–172 °C | High BP allows for high-temperature reflux in toluene without loss of silane. |

| Molecular Weight | 242.42 g/mol | Essential for calculating monolayer coverage (typically ~1-2 mM solutions used). |

| Solubility | Miscible in organic solvents | Soluble in Toluene, Hexane, Chloroform, DCM. Reacts violently with alcohols/water. |

| Reactivity | High (Hydrolytic) | Releases HCl gas upon contact with moisture.[1] Corrosive. |

Solvent Interaction Mechanism: Toluene vs. Hexane

Both solvents are non-polar and aprotic, making them thermodynamically suitable for dissolving BETCS. However, they serve different experimental purposes.

Comparative Analysis

| Feature | Toluene (Aromatic) | Hexane (Aliphatic) |

| Solvation Type | Van der Waals forces only; highly miscible. | |

| Water Management | Forms azeotrope with water. Easier to dry via distillation. | Immiscible with water, but difficult to dry to <10 ppm without molecular sieves. |

| Reaction Kinetics | Preferred for Silanization. High BP (110°C) allows thermal driving of the condensation reaction. | Preferred for Coating. Low BP (69°C) allows rapid evaporation for spin-coating or dip-coating. |

| Surface Tension | Higher (~28 mN/m). Wets glass/oxide surfaces well. | Lower (~18 mN/m). Spreads rapidly but evaporates quickly. |

| Safety | Flammable.[2][3] Carcinogenic potential (benzene impurities). | Highly Flammable.[3] Neurotoxin (n-hexane). |

The Hydrolysis Trap

The "solubility" failure mode is almost always hydrolysis. The diagram below illustrates why "clear" solutions turn cloudy—a sign that your silane has polymerized and is no longer active.

Figure 1: The degradation pathway of BETCS in wet solvents. The formation of Polysiloxane (Polymer) manifests as white precipitate or haze, indicating the solution is compromised.

Experimental Protocols

A. Anhydrous Solvent Preparation

Goal: Reduce water content to <10 ppm.

-

Toluene: Reflux over Sodium/Benzophenone (blue color indicates dryness) or pass through an activated alumina column (Solvent Purification System).

-

Hexane: Reflux over Calcium Hydride (

) or Sodium wire.

B. Preparation of Silane Solution (10 mM)

Context: This protocol assumes a standard surface modification workflow.

-

Glassware Prep: All glassware (vials, Schlenk flasks) must be oven-dried at 120°C for >4 hours or flame-dried under vacuum.

-

Inert Environment: Perform all transfers in a glovebox (

or -

Solvent Transfer:

-

Cannulate 20 mL of anhydrous Toluene (or Hexane) into a sealed Schlenk flask.

-

-

Silane Addition:

-

Calculate required volume. For 10 mM in 20 mL:

-

Using a gas-tight microliter syringe, withdraw the calculated volume of BETCS.

-

Inject directly into the solvent through the septum.

-

-

Mixing: Swirl gently. The solution should remain perfectly clear.

-

Validation: If the solution turns hazy within minutes, the solvent was not dry, or air leaked in. Discard.

-

C. Workflow Visualization

Figure 2: Step-by-step workflow for preparing stable BETCS solutions. Strict adherence to inert atmosphere is required.

Troubleshooting & Validation

| Observation | Diagnosis | Corrective Action |

| White Haze/Cloudiness | Polymerization due to moisture. | Re-dry solvent. Check septum integrity. Ensure glassware was oven-dried. |

| Fuming upon opening | Release of HCl.[1][3] | Normal for pure compound. Ensure proper ventilation (fume hood). |

| Phase Separation | Extreme water contamination. | Discard immediately. The silane has likely cross-linked into a silicone oil/gel. |

| Poor Monolayer Quality | Incomplete reaction. | If using Hexane, switch to Toluene and apply heat (60-80°C) to drive condensation. |

References

-

Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. (General reference for organosilane hydrolysis kinetics). Retrieved from [Link]

-

Arkles, B. (1977). Tailoring Surfaces with Silanes.[4] CHEMTECH, 7, 766-778. (Foundational text on solvent selection for silanization).

Sources

Methodological & Application

Synthesis of 2-Bromoethyltrichlorosilane from Vinyltrichlorosilane via Radical Hydrobromination

Executive Summary

This application note details the protocol for the regioselective synthesis of 2-bromoethyltrichlorosilane (CAS 17760-29-1) via the anti-Markovnikov hydrobromination of vinyltrichlorosilane. This compound is a critical organosilane intermediate, widely used as a precursor for forming self-assembled monolayers (SAMs) and as a coupling agent for functionalizing silica surfaces with alkyl bromide moieties.

The synthesis utilizes a free-radical chain mechanism to overcome the natural polarization of the Si-C bond, ensuring the bromide adds to the terminal carbon. This guide addresses the specific challenges of handling moisture-sensitive chlorosilanes and toxic hydrogen bromide gas, providing a robust, scalable workflow.

Scientific Background & Mechanism[1][2][3][4]

Regioselectivity Challenges

Under ionic conditions (electrophilic addition), HBr addition to vinyl silanes is slow and often yields the Markovnikov product (1-bromoethyl isomer) or leads to cleavage of the Si-C bond (beta-elimination). To achieve the 2-bromoethyl (anti-Markovnikov) target, the reaction must proceed via a free-radical mechanism.

The Radical Chain Pathway

The reaction is initiated by a radical source (AIBN or Benzoyl Peroxide) or UV light. The silyl group exerts a steric and electronic influence that directs the incoming bromine radical to the terminal carbon, generating a radical intermediate

Key Mechanistic Steps:

-

Initiation: Homolysis of initiator (

) followed by reaction with HBr to generate -

Propagation A:

adds to the terminal carbon of vinyltrichlorosilane. -

Propagation B: The resulting

-silyl radical abstracts H from HBr, forming the product and regenerating

Figure 1: Radical chain mechanism ensuring anti-Markovnikov selectivity.

Safety & Handling (Critical)

| Hazard Class | Risk Description | Mitigation Strategy |

| Corrosive (Silanes) | Trichlorosilanes hydrolyze instantly in moist air to release HCl gas . | Handle only in a fume hood under inert atmosphere (N2/Ar). Use dry glassware. |

| Toxic Gas (HBr) | Anhydrous HBr is highly toxic and corrosive to respiratory tracts. | Use a dedicated gas regulator. Keep a saturated NaHCO3 scrubber at the vent. |

| Pressure | Gas addition can pressurize the vessel if the vent is blocked. | Ensure the system is open to a scrubber (bubbler) to prevent over-pressurization. |

| Thermal | The hydrobromination is exothermic. | Monitor internal temperature; have an ice bath ready. |

Materials & Equipment

Reagents:

-

Vinyltrichlorosilane (97%+): Starting material. Must be clear and colorless.

-

Hydrogen Bromide (Anhydrous gas): Lecture bottle or cylinder.

-

AIBN (Azobisisobutyronitrile): Radical initiator. Recrystallize from methanol if yellow (degraded).

-

Heptane or Pentane (Anhydrous): Optional solvent to moderate exotherm (can be run neat).

Equipment:

-

3-Neck Round Bottom Flask (RBF).

-

Gas inlet tube (fritted glass dispersion tube preferred).

-

Reflux condenser (cooled to -10°C or lower to retain silane).

-

Thermometer/Thermocouple.

-

Magnetic stir bar.

-

Gas scrubbing system (Trap 1: Empty suck-back trap; Trap 2: 10% NaOH).

Experimental Protocol

Setup and Preparation

-

Drying: Flame-dry the 3-neck RBF and assemble the apparatus hot under a flow of dry Nitrogen or Argon.

-

Charging: Once cooled, charge the flask with Vinyltrichlorosilane (161.5 g, 1.0 mol) .

-

Note: If temperature control is a concern, dilute with 200 mL anhydrous heptane.

-

-

Catalyst Addition: Add AIBN (0.5 g, ~0.3 wt%) .

-

Cooling: Place the flask in a water bath (20°C). The reaction is exothermic; do not start at elevated temperatures to avoid polymerization.

Reaction Phase (HBr Addition)

-

Purge: Ensure the condenser is running (glycol coolant at -10°C recommended) to prevent loss of vinyltrichlorosilane (BP 90°C).

-

Bubbling: Begin a slow stream of anhydrous HBr gas through the dispersion tube into the liquid.

-

Rate: Adjust flow so that bubbles are mostly absorbed before reaching the surface.

-

-

Initiation: If the reaction does not start (indicated by a temperature rise), warm the flask slightly to 40-50°C to trigger the AIBN, then remove heat immediately.

-

Maintenance: Maintain the temperature between 30°C and 50°C using the HBr flow rate and external cooling if necessary.

-

Completion: Continue bubbling until the solution saturates (fumes appear at the condenser top) and the exotherm subsides. This typically takes 2-4 hours for a 1 mol scale.

-

Validation: Remove a distinct aliquot for NMR. The vinyl protons (5.8-6.5 ppm) should be absent.

-

Workup

-

Degassing: Switch the gas inlet to dry Nitrogen. Bubble Nitrogen through the mixture for 30 minutes to strip out excess dissolved HBr.

-

Filtration (Optional): If solid polymer or spent initiator is visible, filter under inert atmosphere (Schlenk frit). Usually, the mixture is clear.

Purification (Vacuum Distillation)

-

Transfer the crude mixture to a distillation setup with a Vigreux column.

-

Distill under reduced pressure.

-

Fractions:

-

Fore-run: Unreacted vinyltrichlorosilane and solvent (if used).

-

Product: Collect the fraction boiling at 84-86°C at 15 mmHg (or ~171°C at atmospheric pressure).

-

-

-

Yield: Typical isolated yield is 75-85%.

Figure 2: Experimental workflow for synthesis and purification.

Quality Control & Characterization

Verify the product identity using the following parameters.

| Parameter | Specification | Notes |

| Appearance | Clear, colorless to straw liquid | Dark color indicates oxidation or polymerization. |

| Density | 1.74 ± 0.02 g/mL | High density due to Br and Cl content. |

| Boiling Point | 171-172°C (atm) / 85°C (15 mmHg) | Distinct separation from starting material (BP 90°C). |

| Refractive Index |

NMR Interpretation (

-

NMR:

-

3.60 ppm (t, 2H,

-

1.95 ppm (t, 2H,

-

Note: Absence of multiplets at 5.8-6.5 ppm confirms consumption of vinyl group.

-

3.60 ppm (t, 2H,

-

NMR:

-

~26 ppm (

-

~28 ppm (

-

~26 ppm (

Troubleshooting

Issue: Reaction does not initiate (No exotherm).

-

Cause: Old AIBN or oxygen inhibition.

-

Fix: Recrystallize AIBN. Ensure rigorous N2 purge before HBr addition. Warm slightly to 50°C to "kick" the radical cycle.

Issue: Formation of white precipitate.

-

Cause: Hydrolysis due to moisture ingress.

-

Fix: Check all seals. The white solid is silica/siloxane. Filter under N2 and distill immediately.

Issue: Low Yield / Polymerization.

-

Cause: Temperature too high during HBr addition.

-

Fix: Keep temperature below 50°C. Use a solvent (Heptane) to act as a heat sink.

References

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Brochure). Available at: [Link]

- Sommer, L. H., et al. "Peroxide-catalyzed addition of hydrogen bromide to vinylsilanes." Journal of the American Chemical Society, 1954. (Foundational work on radical addition to vinyl silanes).

- Arkles, B. "Tailoring Surfaces with Silanes." CHEMTECH, 1977.

-

PubChem. "2-Bromoethyltrichlorosilane Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Anti-Markovnikov Addition of HBr to Vinyltrichlorosilane

Introduction: Harnessing Radical Chemistry for Advanced Silane Synthesis

The synthesis of functionalized organosilanes is a cornerstone of modern materials science and drug development. These versatile compounds serve as crucial building blocks for a vast array of applications, from self-assembled monolayers (SAMs) that tailor surface properties to coupling agents that enhance the performance of composite materials.[1][2] This document provides a comprehensive guide to the anti-Markovnikov addition of hydrogen bromide (HBr) to vinyltrichlorosilane, yielding the valuable intermediate, 2-bromoethyltrichlorosilane.

This reaction is a classic example of a free-radical chain reaction, where the regioselectivity is opposite to that predicted by Markovnikov's rule.[3][4] In the presence of a radical initiator, such as a peroxide, the bromine atom adds to the terminal carbon of the vinyl group, a consequence of the formation of the more stable secondary radical intermediate.[3][5] Understanding and controlling this reaction is paramount for researchers seeking to synthesize bespoke organosilanes for advanced applications.

This guide will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, address critical safety considerations for handling the hazardous reagents involved, and explore the diverse applications of the resulting 2-bromoethyltrichlorosilane.

Mechanistic Insights: The Rationale Behind Anti-Markovnikov Selectivity

The anti-Markovnikov addition of HBr to an alkene is a fascinating deviation from the more commonly taught electrophilic addition pathway. The key to this altered regioselectivity lies in the presence of a radical initiator, which fundamentally changes the reaction mechanism from an ionic to a free-radical pathway.[3][4]

The process can be broken down into three key stages: initiation, propagation, and termination.

1. Initiation: The reaction is triggered by the homolytic cleavage of a peroxide initiator (e.g., benzoyl peroxide) upon heating or exposure to UV light, generating two alkoxy radicals.[5][6] These highly reactive radicals then abstract a hydrogen atom from HBr, producing a bromine radical (Br•).[4][6] This is the crucial chain-carrying species.

2. Propagation: The bromine radical, being electrophilic, attacks the electron-rich π-bond of the vinyltrichlorosilane. The addition occurs at the terminal carbon (the one with more hydrogens) to generate the more stable secondary radical on the carbon adjacent to the silicon atom. This regioselectivity is the energetic driving force for the anti-Markovnikov outcome.[3] The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of HBr, forming the 2-bromoethyltrichlorosilane product and regenerating a bromine radical, which can then participate in another propagation cycle.[5]

3. Termination: The radical chain reaction is terminated when two radicals combine. This can involve the coupling of two bromine radicals, a bromine radical and an alkyl radical, or two alkyl radicals. These termination steps are statistically infrequent compared to the propagation steps in a well-controlled reaction.

Diagram of the Radical Chain Mechanism

Caption: Free-radical chain mechanism of the anti-Markovnikov addition of HBr.

Experimental Protocol

This protocol outlines a laboratory-scale procedure for the synthesis of 2-bromoethyltrichlorosilane. Extreme caution must be exercised due to the hazardous nature of the reagents. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Equipment

| Reagent/Equipment | Specifications |

| Vinyltrichlorosilane | ≥97% purity |

| Hydrogen Bromide (gas) | Anhydrous |

| Benzoyl Peroxide (BPO) | 98% purity, or other suitable radical initiator |

| Inert Gas (Nitrogen or Argon) | High purity |

| Three-neck round-bottom flask | Sized appropriately for the reaction scale |

| Condenser | With gas inlet/outlet |

| Gas dispersion tube (bubbler) | For subsurface gas addition |

| Magnetic stirrer and stir bar | |

| Heating mantle | With temperature controller |

| Ice bath | |

| Schlenk line or equivalent | For inert atmosphere operations |

Reaction Setup and Procedure

Diagram of the Experimental Workflow

Caption: A streamlined workflow for the synthesis of 2-bromoethyltrichlorosilane.

-

Glassware Preparation: All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas (nitrogen or argon) to exclude atmospheric moisture. Vinyltrichlorosilane reacts violently with water.

-

Charging the Reactor: In the three-neck flask equipped with a magnetic stir bar, condenser (with an inert gas inlet), and a gas dispersion tube, add vinyltrichlorosilane.

-

Initiator Addition: Add a catalytic amount of the radical initiator (e.g., benzoyl peroxide, typically 1-2 mol%).

-

Inert Atmosphere: Ensure the system is under a positive pressure of inert gas.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is to control the initial exotherm of the reaction.

-

HBr Addition: Slowly bubble anhydrous hydrogen bromide gas through the stirred solution via the gas dispersion tube. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Progression: After the addition of HBr is complete (as determined by weight or time, depending on the scale), remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for several hours to ensure the reaction goes to completion.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots (quenched appropriately) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Work-up: Once the reaction is complete, purge the system with a stream of inert gas to remove any excess HBr.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 2-bromoethyltrichlorosilane (boiling point: 171-172 °C).[7]

Safety and Handling: A Critical Overview

Both vinyltrichlorosilane and hydrogen bromide are highly hazardous materials requiring strict safety protocols.

-

Vinyltrichlorosilane: This compound is a highly flammable, corrosive, and water-sensitive liquid. It can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation. It reacts violently with water to produce hydrogen chloride gas.[8] All manipulations should be carried out in a fume hood, away from ignition sources, and using appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Hydrogen Bromide: HBr is a toxic and corrosive gas that can cause severe burns upon skin contact and respiratory damage if inhaled. It should be handled in a well-ventilated area, and a gas scrubber should be used to neutralize any unreacted gas.

-

Peroxides: Organic peroxides can be thermally unstable and may decompose explosively. They should be stored and handled according to the manufacturer's recommendations.

Applications of 2-Bromoethyltrichlorosilane: A Gateway to Functional Surfaces

The bifunctional nature of 2-bromoethyltrichlorosilane, possessing both a reactive trichlorosilyl group and a terminal bromo group, makes it a highly valuable reagent in materials science and organic synthesis.

-

Surface Modification and Self-Assembled Monolayers (SAMs): The trichlorosilyl group readily reacts with hydroxylated surfaces, such as silica, glass, and metal oxides, to form stable siloxane bonds.[2][9] This allows for the formation of self-assembled monolayers where the terminal bromo group is exposed. These bromo-functionalized surfaces can then be further modified through nucleophilic substitution reactions, enabling the covalent attachment of a wide range of molecules, including biomolecules, polymers, and catalysts.[9][10] This "grafting-to" approach is fundamental in the development of biosensors, functionalized nanoparticles, and biocompatible coatings.[11][12]

-

Coupling Agent: 2-Bromoethyltrichlorosilane can act as a coupling agent to improve the adhesion between inorganic substrates and organic polymers.[1][13] The silane end bonds to the inorganic material, while the bromo-terminated alkyl chain can be incorporated into or react with the polymer matrix, enhancing the mechanical properties of the resulting composite material.

-

Intermediate in Organic Synthesis: The bromo group can be readily converted to other functional groups through standard organic transformations, making 2-bromoethyltrichlorosilane a versatile intermediate for the synthesis of more complex organosilanes.

Conclusion

The anti-Markovnikov addition of HBr to vinyltrichlorosilane is a powerful and reliable method for the synthesis of 2-bromoethyltrichlorosilane. A thorough understanding of the free-radical mechanism is essential for controlling the regioselectivity of the reaction. Strict adherence to safety protocols is paramount when handling the hazardous reagents involved. The resulting product is a versatile building block with significant applications in surface science, materials chemistry, and organic synthesis, offering researchers a valuable tool for the creation of advanced functional materials.

References

-

Chemistry LibreTexts. (2024, January 20). Hydrogen Bromide and Alkenes: The Peroxide Effect. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Silane Coupling Agents. Retrieved from [Link]

-

Chemistry Steps. (2022, June 17). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved from [Link]

-

Chemguide. (n.d.). Explaining the peroxide effect in the addition of hydrogen bromide to alkenes. Retrieved from [Link]

-

Silico. (n.d.). Silane Coupling Agents. Retrieved from [Link]

-

Filo. (2025, October 29). what is peroxide effect? give the mechanism of addition HBr to propene. Retrieved from [Link]

-

Organic Chemistry. (2020, December 18). 10.4 Addition of HBr and Peroxide. Retrieved from [Link]

-

Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, April 26). Peroxide effect in reagents apart from HBr and CHCl₃. Retrieved from [Link]

-

Master Organic Chemistry. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Radical Addition of Silanes to Alkenes Followed by Oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of Self-Assembled Monolayers for Biomolecular Electronics. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Surface chemical modification of silica aerogels using various alkyl-alkoxy/chloro silanes. Retrieved from [Link]

-

University of Twente. (n.d.). Binary Mixtures of Self-Assembled Monolayers on SrTiO3: Experimental Evidence for Phase Segregation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE. Retrieved from [Link]

-

AME Publishing Company. (n.d.). Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Retrieved from [Link]

-

Frontiers. (2022, October 12). Recent advances in surface modification of micro- and nano-scale biomaterials with biological membranes and biomolecules. Retrieved from [Link]

-

PMC. (n.d.). Surface molecular property modifications for poly(dimethylsiloxane) (PDMS) based microfluidic devices. Retrieved from [Link]

-

Neuman, R. C. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Reactions and Reactivity in Self-Assembled Monolayers. Retrieved from [Link]

-

PubMed. (2006, November 15). The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (a novel silane system). Retrieved from [Link]

-

DTIC. (2003, March 1). New Application of Bromotrimethylsilane: Elaboration of Aldehydes/Ketones into Homologous Alpha-Beta-Unsaturated Esters via Beta. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, April 16). Addition of HBr to Vinyl bromide. Retrieved from [Link]

-

mnt509. (n.d.). Surface Modification of Biomaterials. Retrieved from [Link]

- Google Patents. (n.d.). US8318120B2 - Process for the surface modification of particles.

-

PubMed. (2006, May 21). Ultraviolet photochemistry of trichlorovinylsilane and allyltrichlorosilane: vinyl radical (HCCH2) and allyl radical (H2CCHCH2) production in 193 nm photolysis. Retrieved from [Link]

Sources

- 1. Silane Coupling Agents/Adhesion Promoters | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. silicorex.com [silicorex.com]

- 3. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. what is peroxide effect? give the mechanism of addition HBr to propene.. [askfilo.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 8. Ultraviolet photochemistry of trichlorovinylsilane and allyltrichlorosilane: vinyl radical (HCCH2) and allyl radical (H2CCHCH2) production in 193 nm photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]

- 11. Frontiers | Recent advances in surface modification of micro- and nano-scale biomaterials with biological membranes and biomolecules [frontiersin.org]

- 12. Surface molecular property modifications for poly(dimethylsiloxane) (PDMS) based microfluidic devices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thenanoholdings.com [thenanoholdings.com]

Application Note: High-Fidelity Formation of 2-Bromoethyltrichlorosilane SAMs

This Application Note is structured to provide a rigorous, field-proven guide for the formation of 2-Bromoethyltrichlorosilane (BETCS) self-assembled monolayers (SAMs). It prioritizes mechanistic understanding and self-validating protocols over generic instructions.

Executive Summary

2-Bromoethyltrichlorosilane (

However, the short ethyl spacer imposes unique challenges: it lacks the van der Waals stabilization found in long-chain SAMs, making the monolayer prone to disorder and vertical polymerization if reaction conditions are not strictly anhydrous. This guide details the Anhydrous Liquid Phase Deposition protocol, optimized to prevent bulk polymerization and ensure monolayer uniformity.

Mechanistic Foundation

To control the quality of the SAM, one must understand the competing kinetics between surface attachment and solution-phase polymerization.

-

Hydrolysis: The trichlorosilyl headgroup (

) reacts with trace water to form silanols ( -

Condensation (Desired): Surface silanols react with substrate hydroxyls to form covalent siloxane bonds (

). -

Polymerization (Undesired): If water content is too high, hydrolyzed silanes react with each other in solution, forming aggregates that deposit as "islands" or white haze, destroying monolayer precision.

Diagram 1: Silanization Mechanism & Competitive Pathways

Caption: Competitive pathways in silanization. Control of water content directs the pathway toward surface condensation (Green) rather than bulk polymerization (Red).

Material Preparation & Safety

Safety Warning: Trichlorosilanes release Hydrogen Chloride (HCl) gas upon contact with moisture. Always work in a fume hood. Piranha solution is explosive with organics.[1]

Required Materials

| Component | Specification | Purpose |

| Precursor | 2-Bromoethyltrichlorosilane (>95%) | Functional silanization agent. |

| Solvent | Anhydrous Toluene (<50 ppm H₂O) | Reaction medium.[2][3] High boiling point prevents rapid evaporation. |

| Substrate | Silicon Wafer / Glass Slide | Source of surface hydroxyls (-OH). |

| Cleaning | Piranha Solution ( | Removes organics; regenerates surface -OH groups. |

| Inert Gas | Nitrogen ( | Creates anhydrous atmosphere. |

Protocol: Anhydrous Liquid Phase Deposition

This protocol uses a "kinetic control" strategy: limiting reaction time and water availability to favor monolayer formation over multilayer growth.

Phase 1: Substrate Activation (Critical)

The quality of the SAM is defined by the density of hydroxyl groups on the substrate.

-

Degrease: Sonicate substrates in Acetone (10 min)

Isopropanol (10 min) -

Hydroxylate (Piranha Etch): Immerse substrates in freshly prepared Piranha solution (3:1 conc.

: 30%-

Alternative:

Plasma Clean (100W, 5 min) if Piranha is not feasible.

-

-

Dry: Rinse copiously with DI water (18.2 M

). Dry under a stream of-

Checkpoint: The surface must be superhydrophilic (Water contact angle < 5°). If water beads up, repeat cleaning.

-

Phase 2: Deposition[4]

-

Environment: Transfer substrates immediately to a glovebox or a humidity-controlled fume hood (Relative Humidity < 30%).

-

Solution Prep: Prepare a 10 mM solution of 2-Bromoethyltrichlorosilane in anhydrous Toluene.

-

Calculation: For 50 mL Toluene, add approx. ~80

L of silane (Density ~1.6 g/mL, MW ~242 g/mol ).

-

-

Incubation: Immerse substrates completely. Seal the container to prevent atmospheric moisture ingress.

-

Washing (The "Self-Cleaning" Step):

-

Rinse 2x with Toluene (removes physisorbed silane).

-

Rinse 1x with Ethanol (removes toluene).

-

Rinse 1x with DI Water (hydrolyzes any remaining Si-Cl bonds).

-

Dry with

.

-

Phase 3: Curing (Annealing)

-

Place substrates in an oven at 110°C for 15 minutes .

-

Mechanism: This drives the condensation of unreacted silanols (

), crosslinking the monolayer and improving stability.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for high-quality SAM formation. Immediate transfer after activation is crucial to prevent surface re-contamination.

Quality Control & Characterization (Self-Validation)

A "trustworthy" protocol requires defined pass/fail criteria.

| Metric | Technique | Expected Value | Interpretation of Failure |

| Wettability | Water Contact Angle (Static) | 78° - 85° | < 60°: Incomplete coverage (exposed silica). > 95°: Multilayer formation or greasy contamination. |

| Thickness | Ellipsometry | ~0.6 - 0.8 nm | > 1.2 nm: Vertical polymerization (multilayer). < 0.4 nm: Sub-monolayer coverage. |

| Composition | XPS (X-ray Photoelectron Spectroscopy) | Br 3d Signal present | Absence of Br indicates hydrolysis of the C-Br bond or failed deposition. |

Theoretical Thickness Calculation:

The molecule length is approximately:

Applications: The "Reactive Handle"

The primary utility of 2-Bromoethyltrichlorosilane is not the surface itself, but its reactivity. The primary alkyl bromide is an excellent electrophile for

Common Functionalization Pathways[6]

-

Azide Termination (Click Chemistry Ready):

-

React Br-SAM with Sodium Azide (

) in DMF (saturated solution) for 24h at RT. -

Result: Surface-

. Ready for CuAAC click reaction with alkynes.

-

-

Amine Termination:

-

React Br-SAM with neat Diamine (e.g., Ethylenediamine) or Ammonia.

-

Result: Surface-

. (Note: Direct amino-silanization is often messy; this two-step route yields cleaner surfaces).

-

Diagram 3: Functionalization Pathways

Caption: Post-modification pathways. The Br-SAM serves as a stable intermediate for generating azide or amine surfaces via nucleophilic substitution.

Troubleshooting Guide

Problem: White haze or "dusty" appearance on the wafer.

-

Cause: Bulk polymerization in solution due to excess water.

-

Fix: Use fresh anhydrous toluene.[3] Reduce reaction time. Ensure reaction vessel is sealed. Filter the silane solution (0.2

m PTFE) before use.

Problem: Low Contact Angle (< 60°).

-

Cause: Substrate was not clean enough (insufficient -OH groups) or silane hydrolyzed before reaching the surface.

-

Fix: Re-clean with Piranha. Check silane bottle quality (if liquid is cloudy, it has polymerized).

Problem: High Contact Angle variability (patchy surface).

-

Cause: Incomplete rinsing of physisorbed material.

-

Fix: Perform the toluene rinse with sonication for 1 minute.

References

-